N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17918904
InChI: InChI=1S/C17H21NO2/c1-3-20-17-15(10-7-11-16(17)19-2)13-18-12-14-8-5-4-6-9-14/h4-11,18H,3,12-13H2,1-2H3
SMILES:
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

CAS No.:

Cat. No.: VC17918904

Molecular Formula: C17H21NO2

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine -

Specification

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
IUPAC Name N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C17H21NO2/c1-3-20-17-15(10-7-11-16(17)19-2)13-18-12-14-8-5-4-6-9-14/h4-11,18H,3,12-13H2,1-2H3
Standard InChI Key ZDPDDTKRGHDLEC-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine, reflecting its methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents on the phenyl ring . Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 283.36 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₁NO₂
Molecular Weight283.36 g/mol
SMILESCOC1=C(C(=CC=C1)OCC)CNCC2=CC=CC=C2
InChI KeyCalculated: ZKZJXGQJQCFTHB-UHFFFAOYSA-N

Structural Analysis

The compound’s structure comprises:

  • A methanamine backbone (-CH₂NH-) linked to a benzyl group.

  • A 2-ethoxy-3-methoxyphenyl moiety, where steric and electronic effects from the adjacent alkoxy groups influence molecular conformation and reactivity .

  • Hydrogen-bonding potential via the amine group and ether oxygen atoms, which may enhance solubility in polar solvents .

Synthesis and Manufacturing

Catalytic Hydrogenation Approaches

While no direct synthesis protocol for N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is documented in the literature, analogous compounds like N-benzyl-1-(4-methoxyphenyl)-2-propanamine have been prepared via one-pot reductive amination using catalytic hydrogenation . Adapting this method could involve:

  • Reacting 1-(2-ethoxy-3-methoxyphenyl)methanamine with benzaldehyde in the presence of Raney nickel or platinum-carbon catalysts under hydrogen pressure (1–30 kgf/cm²) .

  • Optimizing reaction parameters (e.g., temperature: 10–70°C, time: 1–48 hours) to achieve yields exceeding 80% .

Table 2: Hypothetical Synthesis Conditions

ParameterOptimal RangeCatalyst
Temperature60–70°CRaney Nickel
Hydrogen Pressure10–20 kgf/cm²Pt/C (5% w/w)
Reaction Time6–12 hours

Challenges in Regioselectivity

Introducing ethoxy and methoxy groups at the 2- and 3-positions requires precise regioselective functionalization. Current methods for similar substrates rely on directed ortho-metalation or Ullmann coupling, though these may necessitate protective group strategies to avoid side reactions .

Physicochemical Properties

Predicted Solubility and Lipophilicity

  • LogP (Octanol-Water): Estimated at 3.8–4.2 using fragment-based methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Poor solubility in water (<1 mg/mL at 25°C) due to hydrophobic benzyl and alkoxy groups; miscible with organic solvents like ethanol or DMSO .

Thermal Stability

  • Melting Point: Analogous compounds (e.g., N-benzyl-2-naphthylamine) exhibit melting points near 68°C , suggesting this derivative may solidify at room temperature.

  • Boiling Point: Estimated at 190–210°C under reduced pressure (1.5 mmHg) .

Pharmacological and Industrial Applications

Hypothetical Biological Activity

While no direct pharmacological data exists for this compound, structurally related benzylamines demonstrate:

  • Dopamine Receptor Modulation: N-Benzylphenethylamines exhibit affinity for D2-like receptors, suggesting potential CNS activity .

  • Antimicrobial Properties: Alkoxy-substituted benzylamines show moderate activity against Gram-positive bacteria .

Material Science Applications

  • Liquid Crystal Precursors: The planar phenyl rings and flexible ethoxy groups may enable use in nematic liquid crystal formulations .

  • Polymer Stabilizers: Antioxidant properties from the amine group could inhibit thermal degradation in polymers .

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